Didodecyloxostannane
Description
Didodecyloxostannane is an organotin compound with the general formula Sn(O-C₁₂H₂₅)₂, featuring two dodecyloxy groups bonded to a central tin atom. Organotin compounds are widely utilized in industrial applications, including catalysts, stabilizers in polyvinyl chloride (PVC), and antifouling agents. While specific data on this compound is absent in the provided evidence, its structure suggests similarities to other dialkoxystannanes, which are known for their thermal stability and catalytic properties. Analytical methods for characterizing such compounds, as outlined in regulatory guidelines (e.g., substance identification via elemental analysis and chromatography ), would apply to confirm its purity and structure.
Properties
CAS No. |
2273-48-5 |
|---|---|
Molecular Formula |
C24H50OSn |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
didodecyl(oxo)tin |
InChI |
InChI=1S/2C12H25.O.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;/h2*1,3-12H2,2H3;; |
InChI Key |
NXMNIHPHNSDPTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Sn](=O)CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of didodecyloxostannane typically involves the reaction of dodecylmagnesium bromide with tin(IV) chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
2 C12H25MgBr+SnCl4→(C12H25)2SnO+2 MgBrCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
Didodecyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds. Reducing agents like lithium aluminum hydride are often used.
Substitution: The dodecyl groups can be substituted by other alkyl or aryl groups through reactions with organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields tin dioxide .
Scientific Research Applications
Didodecyloxostannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: Organotin compounds, including this compound, have been studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of new drugs.
Industry: This compound is used in the production of tin-based catalysts and stabilizers for plastics.
Mechanism of Action
The mechanism by which didodecyloxostannane exerts its effects is primarily through its interaction with biological molecules. The tin atom can coordinate with various ligands, affecting the function of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to the observed biological activities .
Comparison with Similar Compounds
Structural and Functional Analogues
a. Dialkoxystannanes (e.g., Dibutyltin Dilaurate, Dioctyltin Oxide)
- Molecular Weight and Solubility: Didodecyloxostannane’s long dodecyl chains likely enhance lipophilicity compared to shorter-chain analogues like dibutyltin dilaurate (C₄H₉ chains). This increases solubility in nonpolar solvents, a critical factor in polymer stabilization .
- Catalytic Efficiency : Shorter-chain dialkyltin compounds (e.g., dibutyltin) exhibit higher catalytic activity in polyurethane foaming but lower thermal stability. This compound’s bulky dodecyl groups may reduce reactivity but improve durability in high-temperature applications.
b. Organosilicon Analogues (e.g., Dodecyltrichlorosilane)
- Reactivity: Unlike silicon-based dodecyltrichlorosilane (, CAS: n/a), which undergoes hydrolysis to form siloxanes, organotin compounds like this compound are less hydrolytically stable but more catalytically versatile in organic syntheses .
- Toxicity: Organotin compounds generally exhibit higher toxicity than silicones, necessitating stringent handling protocols akin to those for dodecylamine (), a corrosive amine with similar alkyl chain length .
c. Nitrogen-Based Analogues (e.g., Dodecylamine)
- Functional Differences : Dodecylamine (C₁₂H₂₅NH₂) shares the dodecyl chain but lacks tin’s metallic center, limiting its utility in catalysis. However, both compounds serve as surfactants, with dodecylamine being prioritized in pharmaceuticals due to lower toxicity .
Data Table: Comparative Properties
| Property | This compound* | Dibutyltin Dilaurate | Dodecyltrichlorosilane | Dodecylamine |
|---|---|---|---|---|
| Molecular Formula | Sn(O-C₁₂H₂₅)₂ | Sn(C₄H₉)₂(C₁₂H₂₃O₂)₂ | C₁₂H₂₅SiCl₃ | C₁₂H₂₇N |
| Solubility | Nonpolar solvents | Polar aprotic solvents | Hydrolyzes in H₂O | Ethanol, chloroform |
| Primary Use | Polymer stabilizer | PVC catalyst | Surface modification | Surfactant, corrosion inhibitor |
| Toxicity | High (organotin) | Moderate | Low (siloxane byproduct) | Moderate (corrosive) |
*Inferred properties based on structural analogues due to lack of direct data in provided evidence.
Research Findings and Gaps
- Analytical Challenges: As noted in , substances like this compound require advanced techniques (e.g., GC-MS, NMR) for identification, particularly to distinguish them from silane or amine analogues .
- Regulatory Considerations: The high toxicity of organotins contrasts with safer silicones (), necessitating compliance with hazardous substance guidelines similar to those for hexamethylene diisocyanate () .
- Literature Limitations: No direct studies on this compound were found in the provided evidence. Comparative insights are drawn from general organometallic chemistry and analogous compounds.
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